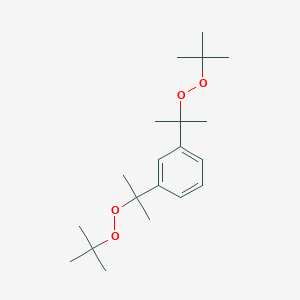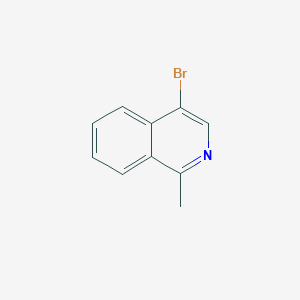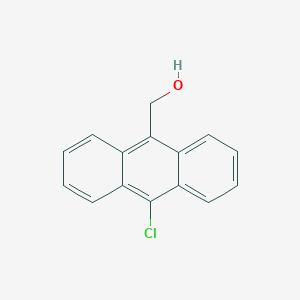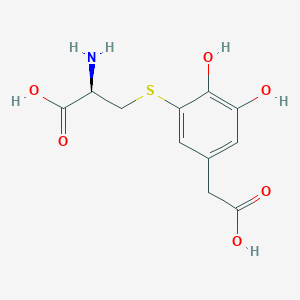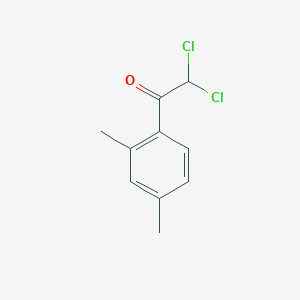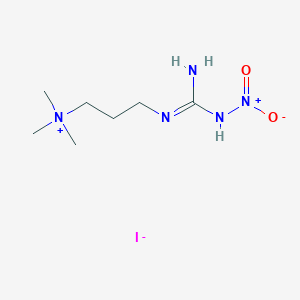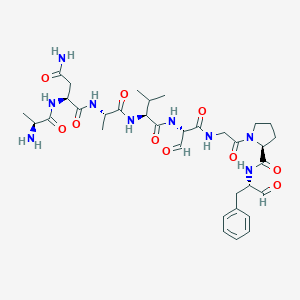
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl), commonly known as cGPNAVS, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of cGPNAVS makes it an attractive candidate for drug development, as well as a valuable tool for studying biological systems.
Wirkmechanismus
The mechanism of action of cGPNAVS is not fully understood, but it is believed to be related to its ability to interact with biological membranes. cGPNAVS has a unique amphipathic structure, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. This interaction can disrupt the integrity of the membrane, leading to cell death or altered cellular function.
Biochemical and Physiological Effects:
cGPNAVS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that cGPNAVS can inhibit the growth of various cancer cell lines, as well as several bacterial and fungal strains. Additionally, cGPNAVS has been shown to possess anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of cGPNAVS is its stable and cyclic structure, which makes it resistant to enzymatic degradation. Additionally, cGPNAVS is relatively easy to synthesize using solid-phase peptide synthesis techniques. However, one of the limitations of cGPNAVS is its hydrophobic nature, which can make it difficult to study in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of cGPNAVS. One potential area of research is the development of cGPNAVS-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of cGPNAVS and its interactions with biological membranes. Finally, cGPNAVS may be used as a tool for studying the structure and function of biological membranes, which could have implications for the development of new drugs and therapies.
Synthesemethoden
The synthesis of cGPNAVS involves several steps, including solid-phase peptide synthesis and cyclization. The solid-phase peptide synthesis is carried out using a resin-bound amino acid, which is sequentially added to the growing peptide chain. After the complete assembly of the peptide, cyclization is achieved by the formation of a peptide bond between the N- and C-termini of the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous sample.
Wissenschaftliche Forschungsanwendungen
CGPNAVS has been extensively studied for its potential applications in various scientific fields. In the field of drug development, cGPNAVS has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, cGPNAVS has been used as a molecular probe to study protein-protein interactions, as well as a tool for studying the structure and function of biological membranes.
Eigenschaften
CAS-Nummer |
107729-99-7 |
|---|---|
Produktname |
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Molekularformel |
C34H49N9O10 |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,3-dioxo-1-[[2-oxo-2-[(2S)-2-[[(2S)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]ethyl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C34H49N9O10/c1-18(2)28(42-30(49)20(4)38-32(51)23(14-26(36)46)40-29(48)19(3)35)34(53)41-24(17-45)31(50)37-15-27(47)43-12-8-11-25(43)33(52)39-22(16-44)13-21-9-6-5-7-10-21/h5-7,9-10,16-20,22-25,28H,8,11-15,35H2,1-4H3,(H2,36,46)(H,37,50)(H,38,51)(H,39,52)(H,40,48)(H,41,53)(H,42,49)/t19-,20-,22-,23-,24-,25-,28-/m0/s1 |
InChI-Schlüssel |
IAIHCBKGAQMMFY-BXYHPFQCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C=O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Andere CAS-Nummern |
107729-99-7 |
Sequenz |
ANAVXGPF |
Synonyme |
C-GPPAAAVS cyclo(Gly-Pro-Phe-Ala-Asn-Ala-Val-Ser) cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



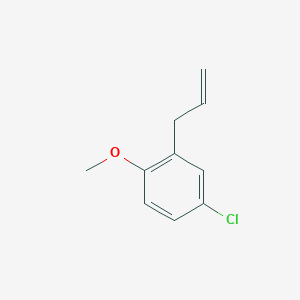
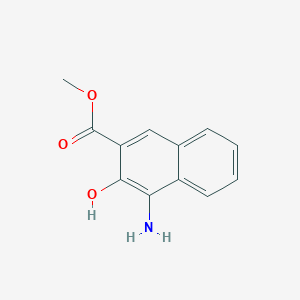
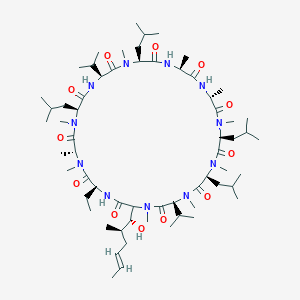
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
